Silicic acid, ethyl ester

Description

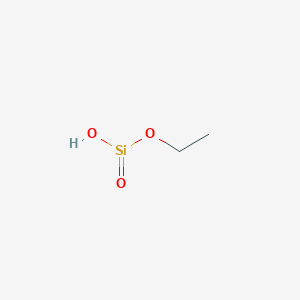

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-hydroxy-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAIJCNBFIWLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027731 | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18204-87-0, 11099-06-2 | |

| Record name | Silicic acid (H2SiO3) ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Tetraethyl Orthosilicate (TEOS)

For Researchers, Scientists, and Drug Development Professionals

Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is the ethyl ester of orthosilicic acid and is the most widely used silicon alkoxide.[1] With the chemical formula Si(OC₂H₅)₄, this compound is a pivotal precursor in materials science and has found increasing application in the pharmaceutical and drug development sectors.[1][2] Its utility stems from its ability to undergo controlled hydrolysis and condensation reactions to form silicon dioxide (silica) networks, a process commonly known as the sol-gel method.[3][4] This guide provides a comprehensive overview of its synthesis, core properties, and reaction mechanisms, with a focus on experimental protocols and applications relevant to scientific research.

Synthesis of Tetraethyl Orthosilicate

The primary industrial production of TEOS involves the alcoholysis of silicon tetrachloride (SiCl₄) with ethanol (EtOH).[1][5] This method is valued for its relatively straightforward process and high yield. An alternative, more recent approach involves the direct synthesis from silica and ethanol, which avoids the use of the hazardous SiCl₄ precursor.[6]

Experimental Protocol: Synthesis via Alcoholysis of Silicon Tetrachloride

This protocol describes the laboratory-scale synthesis of TEOS from silicon tetrachloride and anhydrous ethanol, a method first reported in 1928.[7]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous ethanol (EtOH)

-

Ice bath

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Distillation apparatus

-

Dry air or nitrogen source

Procedure:

-

Reaction Setup: Assemble a round-bottom flask equipped with a dropping funnel and a gas outlet tube in a fume hood. Place the flask in an ice bath to maintain a low temperature.

-

Ethanolysis: Charge the flask with cold, anhydrous ethanol.

-

Addition of SiCl₄: Slowly add silicon tetrachloride to the cold ethanol through the dropping funnel with constant stirring. The reaction is exothermic and produces hydrogen chloride (HCl) gas as a byproduct.[1][7] The rate of addition should be controlled to manage the reaction temperature and the evolution of HCl gas. Reaction: SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl[1]

-

Removal of HCl: Once the addition is complete, remove the byproduct hydrogen chloride by bubbling a stream of dry air or nitrogen through the reaction mixture. This step is crucial to drive the reaction to completion.[7]

-

Purification: The crude TEOS is then purified by fractional distillation.[6] The final product must be stored under anhydrous conditions to prevent premature hydrolysis.[8]

Physical and Chemical Properties

TEOS is a clear, colorless liquid with a sharp, alcohol-like odor.[1][5] It is stable under anhydrous conditions but readily hydrolyzes in the presence of water. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Chemical Formula | SiC₈H₂₀O₄ | [1] |

| Molar Mass | 208.33 g·mol⁻¹ | [1][8] |

| Appearance | Colorless liquid | [1][9] |

| Density | 0.933 g/mL at 20 °C | [1] |

| Melting Point | -77 °C to -82.5 °C | [1][9] |

| Boiling Point | 168 °C to 169 °C | [1][8] |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Solubility | Soluble in alcohol, ether; miscible with most organic solvents. Degrades in water. | [1][8] |

Core Reactivity: Hydrolysis and Condensation (The Sol-Gel Process)

The most significant chemical property of TEOS is its ability to undergo hydrolysis and condensation to form a silica network. This sol-gel process is the foundation for its use in synthesizing silica-based materials.[3][4] The process occurs in two primary stages:

-

Hydrolysis: The four ethoxy groups (–OC₂H₅) on the silicon atom are sequentially replaced by hydroxyl groups (–OH) through reaction with water. This reaction produces ethanol as a byproduct and can be catalyzed by either an acid or a base.[1][4] Si(OC₂H₅)₄ + 4 H₂O → Si(OH)₄ + 4 C₂H₅OH

-

Condensation: The resulting silanol groups (Si–OH) react with each other or with remaining ethoxy groups to form siloxane bridges (Si–O–Si).[10] This polycondensation reaction releases either water or ethanol and results in the formation of a three-dimensional silica network, transitioning the solution (sol) into a solid matrix (gel).[11]

The rates of these reactions are highly sensitive to pH, the water-to-TEOS molar ratio, and the presence of catalysts.[1][12]

Caption: Figure 1: Simplified reaction pathway for the acid- or base-catalyzed sol-gel process, starting from TEOS.

Experimental Characterization Workflow

Characterizing TEOS and the materials derived from it is essential for quality control and research. A typical workflow involves a combination of spectroscopic and microscopic techniques to analyze the chemical structure, particle size, and morphology.

Caption: Figure 2: A typical workflow for the synthesis and characterization of materials from TEOS.

Applications in Research and Drug Development

The versatility of the sol-gel process makes TEOS a critical component in various advanced applications. It serves as a silica source for synthesizing zeolites and producing aerogels.[1] In the electronics industry, it is used as a precursor for silicon dioxide coatings.[5]

For drug development professionals, TEOS is particularly valuable for creating silica-based drug delivery systems:

-

Silica Xerogels: TEOS is a common precursor for preparing silica xerogels, which can act as carriers for pharmaceutical drugs.

-

Mesoporous Silica Nanoparticles (MSNs): TEOS is used to create MSNs, which are biocompatible delivery systems capable of encapsulating drugs like doxorubicin for targeted cancer therapy.[13]

-

TEOS-Based Hydrogels: Hydrogels formulated from TEOS have been developed as thixotropic (shear-thinning) drug delivery systems.[14] These materials can be formulated to release therapeutics in a controlled manner and are being investigated for applications like single-application treatments for otitis externa.[14][15] The nanoparticulate structure of these hydrogels, which is influenced by the age of the hydrolyzed TEOS, can significantly impact the drug release profiles.[14][16] These systems are advantageous due to their biocompatibility, tunable mechanical properties, and the ability to be formulated for specific release kinetics.[14]

References

- 1. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 2. Tetraethyl Orthosilicate Suppliers in India - Actylis Lab [actylislab.com]

- 3. nbinno.com [nbinno.com]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. silicorex.com [silicorex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Manufacturability of a Tetraethyl Orthosilicate-Based Hydrogel for Use as a Single Application Otitis Externa Therapeutic [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hydrolysis and Condensation Mechanism of Ethyl Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of ethyl silicate (specifically tetraethyl orthosilicate, TEOS), a cornerstone of sol-gel chemistry. This process is fundamental to the synthesis of silica-based materials with applications ranging from drug delivery systems and biomedical coatings to catalysis and chromatography. This document details the reaction pathways, influencing factors, quantitative kinetic data, and experimental protocols for studying these transformative reactions.

The Core Reactions: Hydrolysis and Condensation

The transformation of ethyl silicate from a liquid precursor to a solid silica network is a two-stage process involving hydrolysis and condensation.[1] These reactions are typically catalyzed by acids or bases.[2]

Hydrolysis: The Initial Step

In the presence of water, the ethoxy groups (-OC2H5) of the TEOS molecule are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct.[3] This reaction can be represented by the following idealized equation:

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH[2]

However, in reality, the hydrolysis is a stepwise process, and partially hydrolyzed species are key intermediates.

Condensation: Building the Silica Network

The newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the silica network.[4] This process occurs through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- → -Si-O-Si- + H₂O

-

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. -Si-OH + C₂H₅O-Si- → -Si-O-Si- + C₂H₅OH

The relative rates of these condensation reactions are influenced by the reaction conditions.

Reaction Mechanisms: Acid vs. Base Catalysis

The mechanism of both hydrolysis and condensation is significantly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism

Under acidic conditions, it is believed that an ethoxy group is rapidly protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent condensation reactions are slower, which generally leads to the formation of more linear or randomly branched polymer chains.

Base-Catalyzed Mechanism

In the presence of a base, the hydroxyl ion directly attacks the silicon atom. This leads to a higher rate of condensation compared to hydrolysis. The resulting silica particles are often more compact and spherical.[4]

Key Factors Influencing the Reaction Kinetics

Several parameters critically affect the rates of hydrolysis and condensation, thereby influencing the structure and properties of the final silica material.

-

pH (Catalyst): As discussed, the type of catalyst (acid or base) determines the reaction mechanism and has a profound impact on the final morphology.

-

Water to Silicate Ratio (r): The molar ratio of water to TEOS influences the extent of hydrolysis. A higher 'r' value generally leads to a more complete hydrolysis.

-

Solvent: The choice of solvent can affect the miscibility of the reactants and the stability of the intermediate species.[5] Alcohols are commonly used as co-solvents.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[6]

-

Concentration of Reactants: The concentrations of TEOS, water, and the catalyst all play a role in the overall reaction kinetics.

Quantitative Data on Reaction Kinetics

The following tables summarize key quantitative data on the hydrolysis and condensation of TEOS under various conditions, as reported in the literature.

| Catalyst | Medium | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Acid (HCl) | Dioxane | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ at 20°C | 11 - 16 kcal/mol | [7] |

| Acid (HCl) | Aqueous | 4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ at 39°C | Not specified | [7] |

| Acid (H₃PO₄) | Aqueous | 1.1 to 5.4 x 10² M⁻¹ s⁻¹ | 33.3 kJ/mol | [7] |

| Base (NH₃) | Aqueous | 0.002 to 0.5 M⁻¹ h⁻¹ | 6 kcal/mol | [7] |

| Acetic Acid | Aqueous | 6–10 × 10⁻³ s⁻¹ (first order) | Not specified | [8] |

Table 1: Hydrolysis Rate Constants and Activation Energies.

| Catalyst | Medium | Reaction | Activation Energy (Ea) | Reference |

| Base (NH₃) | Aqueous | Alcohol-forming condensation | 15.4 kcal/mol | [9][10] |

| Base (NH₃) | Aqueous | Water-forming condensation | 3.69 kcal/mol | [9][10] |

Table 2: Condensation Activation Energies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ethyl silicate hydrolysis and condensation.

Protocol for Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles via a base-catalyzed sol-gel process.[1]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

In a beaker, prepare a solution by mixing 5 mL of ethanol and 5 mL of deionized water.

-

Place the beaker on a magnetic stirrer and begin stirring at room temperature.

-

Slowly add ammonium hydroxide dropwise to the solution until the pH reaches 10-11. Monitor the pH using a pH meter.

-

In a separate container, prepare the desired concentration of TEOS in ethanol.

-

Add the TEOS solution to the basic ethanol-water mixture while maintaining vigorous stirring.

-

Continue stirring for a specified period (e.g., 2 hours) to allow for hydrolysis and condensation to occur. The solution will become turbid as silica particles form.

-

The resulting silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.

-

The particles can then be dried for further characterization.

Protocol for Kinetic Study of TEOS Hydrolysis using FTIR Spectroscopy

This protocol outlines a method to monitor the kinetics of TEOS hydrolysis by observing changes in the infrared spectrum.[8]

Materials and Equipment:

-

Tetraethyl orthosilicate (TEOS)

-

Catalyst solution (e.g., dilute HCl or NH₄OH)

-

Solvent (e.g., ethanol)

-

FTIR spectrometer with a liquid cell

-

Syringes

Procedure:

-

Prepare the reaction mixture by combining the solvent, catalyst, and water in the desired ratios in a sealed container.

-

Record a background spectrum of the solvent and catalyst mixture using the FTIR spectrometer.

-

Inject a known amount of TEOS into the reaction mixture to initiate the hydrolysis reaction.

-

Immediately transfer a portion of the reacting solution to the liquid cell of the FTIR spectrometer.

-

Record FTIR spectra at regular time intervals.

-

Monitor the decrease in the intensity of peaks associated with the Si-O-C bonds in TEOS (e.g., around 960 cm⁻¹ and 790 cm⁻¹) and the increase in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) from the newly formed silanol groups and water.

-

The rate of hydrolysis can be determined by plotting the change in absorbance of a characteristic peak against time.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Stepwise hydrolysis of TEOS to form silicic acid and ethanol.

Caption: The two primary pathways for condensation: water and alcohol condensation.

Caption: A generalized experimental workflow for the sol-gel synthesis of silica materials.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104250259A - Preparation method of ethyl silicate - Google Patents [patents.google.com]

- 4. Synthesis of TEOS-Based Silica Spherical Particles by Sol-Gel Process | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. Guidelines for sampling and determination of silicate – HELCOM [helcom.fi]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method | Semantic Scholar [semanticscholar.org]

- 10. A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method -Korean Chemical Engineering Research | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Tetraethyl Orthosilicate (TEOS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is an organosilicon compound with the chemical formula Si(OC₂H₅)₄.[1] It is the most widely used silicon alkoxide in materials science and chemistry. As the ethyl ester of orthosilicic acid, TEOS is a pivotal precursor for the synthesis of silica-based materials, including nanoparticles, thin films, and aerogels, through the sol-gel process.[1][2] Its utility is primarily derived from the reactivity of its silicon-oxygen bonds, which allows for controlled hydrolysis and condensation to form a silica network.[1] This document provides a comprehensive overview of the chemical structure and reactivity of TEOS, intended for professionals in research and development.

Chemical Structure

Tetraethyl orthosilicate is a tetrahedral molecule with a central silicon atom bonded to four ethoxy (-OCH₂CH₃) groups.[1] This structure is a result of the sp³ hybridization of the silicon atom. The molecule's geometry is crucial to its reactivity, as the silicon center is susceptible to nucleophilic attack, and the ethoxy groups can be hydrolyzed.

Table 1: Physical and Chemical Properties of Tetraethyl Orthosilicate

| Property | Value | Reference(s) |

| Chemical Formula | Si(OC₂H₅)₄ | [1] |

| Molar Mass | 208.33 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.933 g/mL at 20 °C | [1] |

| Melting Point | -77 °C | [1] |

| Boiling Point | 168 to 169 °C | [1] |

| Solubility | Reacts with water; soluble in ethanol and 2-propanol | [1] |

| Vapor Pressure | 1 mmHg at 20 °C | [1] |

| Flash Point | 45 °C | [1] |

Reactivity and Sol-Gel Process

The reactivity of TEOS is dominated by two primary reactions: hydrolysis and condensation. These reactions form the basis of the sol-gel process, a versatile method for producing solid materials from a chemical solution.[1][2]

Hydrolysis

In the presence of water, the ethoxy groups of TEOS are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct.[1] This reaction can be catalyzed by either an acid or a base.[2]

Overall Hydrolysis Reaction: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

The hydrolysis proceeds in a stepwise manner, with the formation of partially hydrolyzed species such as triethoxysilanol, diethoxysilanediol, and ethoxysilanetriol.

Condensation

The newly formed silanol groups are unstable and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds, which creates the backbone of the silica network.[4] This process results in the formation of either water or ethanol as a byproduct.

-

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: ≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

Factors Influencing Reactivity

The rates of hydrolysis and condensation, and consequently the structure of the resulting silica material, are highly sensitive to several factors:

-

pH (Catalyst):

-

Acidic conditions (pH < 7): Hydrolysis is rapid, while condensation is slow. This leads to the formation of linear or weakly branched polymer chains.

-

Basic conditions (pH > 7): Condensation is faster than hydrolysis. This promotes the formation of highly branched clusters, leading to more spherical and highly cross-linked particles.[2]

-

-

Water-to-TEOS Ratio (r): A higher molar ratio of water to TEOS generally increases the rate of hydrolysis and the degree of condensation, leading to a more fully formed silica network.

-

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics and the morphology of the final product. Alcohols are commonly used as co-solvents to homogenize the TEOS and water mixture.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.

Table 2: Kinetic Data for TEOS Hydrolysis and Condensation

| Condition | Reaction | Rate Constant (k) | Reference(s) |

| Acidic (Acetic Acid) | Hydrolysis-Condensation | 6–10 × 10⁻³ s⁻¹ | |

| Acidic (HCl) | Hydrolysis | 0 to 0.18 M⁻¹ min⁻¹ (at pH 2 to 4) | |

| Basic (NH₃) | Hydrolysis | 0.002 to 0.5 M⁻¹ h⁻¹ |

Experimental Protocols: The Stöber Process

The Stöber process is a widely used method for the synthesis of monodisperse spherical silica nanoparticles from TEOS.[2] The process involves the hydrolysis and condensation of TEOS in an alcohol medium with ammonia as a catalyst.

Detailed Methodology for the Synthesis of ~460 nm Silica Nanoparticles

This protocol is adapted from established Stöber synthesis recipes.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ammonium hydroxide (NH₄OH, 28-30% solution)

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, combine 73.8 mL of ethanol, 10.8 mL of deionized water, and 9.8 mL of ammonium hydroxide.

-

Stir the mixture vigorously to ensure homogeneity.

-

Rapidly add 5.6 mL of TEOS to the stirring solution.

-

Continue stirring the reaction mixture at room temperature for at least 12 hours. A white, milky suspension will form as the silica nanoparticles precipitate.

-

After the reaction is complete, the silica particles are collected and purified by repeated centrifugation and redispersion in ethanol (4 times), followed by redispersion in deionized water until the pH of the supernatant is neutral (~7).

-

The final product is a suspension of monodisperse silica nanoparticles in water.

Conclusion

Tetraethyl orthosilicate is a cornerstone precursor in silica-based materials synthesis due to its well-defined chemical structure and predictable reactivity. The hydrolysis and condensation reactions of TEOS, which form the basis of the sol-gel process, can be precisely controlled by manipulating reaction parameters such as pH, water-to-silicate ratio, and temperature. This control allows for the tailoring of the final material's properties, making TEOS an invaluable tool for researchers, scientists, and drug development professionals in the creation of advanced materials with a wide range of applications. A thorough understanding of its fundamental chemistry is essential for the rational design and synthesis of novel functional materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Silicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl silicate, also known as tetraethyl orthosilicate (TEOS), is a versatile organosilicon compound with significant applications across various scientific and industrial fields, including materials science, organic synthesis, and as a precursor for silica-based materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl silicate. Quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for the determination of key properties are provided, alongside diagrams illustrating fundamental chemical processes and experimental workflows.

Chemical Identity

| Identifier | Value | Citation |

| Chemical Name | Ethyl silicate, Tetraethyl orthosilicate, Tetraethoxysilane | [1] |

| Synonyms | TEOS, Silicic acid, tetraethyl ester; Silicon ethoxide | [1] |

| Molecular Formula | C₈H₂₀O₄Si | [2] |

| Molecular Weight | 208.33 g/mol | [2] |

| CAS Number | 78-10-4 | [2] |

| Chemical Structure | Si(OC₂H₅)₄ | [1] |

Physical Properties

The physical properties of ethyl silicate are critical for its handling, processing, and application. A summary of these properties is provided in the table below.

| Property | Value | Citation |

| Appearance | Colorless liquid | [3] |

| Odor | Sharp, alcohol-like | [3][4] |

| Melting Point | -77 °C (-107 °F; 196 K) | [3] |

| Boiling Point | 168-169 °C (334-336 °F; 441-442 K) | [3] |

| Density | 0.933 g/mL at 20 °C | [3] |

| Viscosity | 0.00179 Pa·s (1.79 cP) at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.3837 | [5] |

| Vapor Pressure | <1 mmHg at 20 °C | [6] |

| Flash Point | 45 °C (113 °F) | [7] |

| Solubility | Soluble in alcohol, ether, and other organic solvents. Reacts with water. | [2][5] |

Chemical Properties

Ethyl silicate is characterized by its reactivity, particularly its susceptibility to hydrolysis, which is the foundation of its use in sol-gel processes.

Hydrolysis

In the presence of water, ethyl silicate hydrolyzes to form silicic acid and ethanol.[5] This reaction is catalyzed by both acids and bases. The overall reaction is:

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

The silicic acid further condenses to form a silica (silicon dioxide) network, a process central to the formation of silica gels, coatings, and ceramics.[8]

Thermal Decomposition

At elevated temperatures (above 600 °C), ethyl silicate decomposes to form silicon dioxide and diethyl ether.[3]

Si(OC₂H₅)₄ → SiO₂ + 2(C₂H₅)₂O

Reactivity with Acids and Bases

Ethyl silicate reacts exothermically with acids. Strong oxidizing acids can cause a vigorous reaction. It can also react with caustic solutions.[9]

Experimental Protocols

The following sections detail representative methodologies for determining the key physical properties of ethyl silicate. For certified testing, it is imperative to consult the full, most recent versions of the cited standards.

Determination of Viscosity (Representative Method based on ASTM D445)

Objective: To determine the kinematic viscosity of ethyl silicate.

Apparatus:

-

Calibrated glass capillary viscometer

-

Constant temperature bath

-

Thermometer

-

Timer

Procedure:

-

Ensure the viscometer is clean and dry.

-

Filter the ethyl silicate sample through a fine-mesh screen to remove any particulate matter.

-

Introduce the sample into the viscometer.

-

Place the viscometer in a constant temperature bath maintained at the desired temperature (e.g., 20 °C) until the sample reaches thermal equilibrium.[10]

-

Using suction, draw the liquid up into the wider arm of the viscometer to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow back under gravity.

-

Start the timer when the meniscus of the liquid passes the upper timing mark and stop the timer when it passes the lower timing mark.[11]

-

Repeat the measurement at least twice.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.[12]

Determination of Flash Point (Representative Method based on ASTM D93)

Objective: To determine the flash point of ethyl silicate using a Pensky-Martens closed-cup tester.

Apparatus:

-

Pensky-Martens closed-cup tester (manual or automated)

-

Thermometer

-

Ignition source (gas flame or electric ignitor)

Procedure:

-

Fill the test cup of the Pensky-Martens apparatus with the ethyl silicate sample to the specified level.[13]

-

Place the lid on the cup and ensure it is properly sealed.

-

Begin heating the sample at a controlled rate while continuously stirring.[14]

-

As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space above the liquid.[14]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[9]

-

Record the temperature at which the flash occurs.

Determination of Density (Representative Method based on ASTM D4052)

Objective: To determine the density of ethyl silicate using a digital density meter.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or automated injection system

-

Constant temperature bath (integrated into the meter)

Procedure:

-

Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water).

-

Ensure the sample is free of air bubbles.

-

Inject the ethyl silicate sample into the oscillating U-tube of the density meter.[15]

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid.

-

The density is automatically calculated and displayed by the instrument.[8]

Determination of Boiling Point (Representative Method based on OECD 103)

Objective: To determine the boiling point of ethyl silicate.

Apparatus:

-

Distillation flask

-

Condenser

-

Heating mantle

-

Thermometer

-

Receiving cylinder

Procedure:

-

Place a measured volume of ethyl silicate into the distillation flask along with boiling chips.

-

Assemble the distillation apparatus with the thermometer bulb positioned in the vapor path.

-

Begin heating the flask to bring the liquid to a boil.

-

Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This is the initial boiling point.[16]

-

Collect the distillate and record the temperature range over which the liquid distills.

Determination of Melting Point (Representative Capillary Method)

Objective: To determine the melting point of ethyl silicate.

Apparatus:

-

Capillary tubes

-

Melting point apparatus with a heating block and thermometer/digital sensor

-

Cooling bath (for low-temperature measurements)

Procedure:

-

Since ethyl silicate is a liquid at room temperature, the sample must first be frozen.

-

Draw a small amount of liquid ethyl silicate into a capillary tube.

-

Seal the open end of the capillary tube.

-

Place the capillary tube in a cooling bath (e.g., dry ice/acetone) to solidify the sample.

-

Insert the capillary tube into the melting point apparatus.

-

Heat the sample at a slow, controlled rate.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Refractive Index (Representative Method)

Objective: To determine the refractive index of ethyl silicate.

Apparatus:

-

Abbe refractometer

-

Light source (e.g., sodium lamp)

-

Constant temperature water circulator

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of the ethyl silicate sample onto the prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reactions and a typical experimental workflow involving ethyl silicate.

Caption: Acid-catalyzed hydrolysis of ethyl silicate.

Caption: Base-catalyzed hydrolysis of ethyl silicate.

Caption: General experimental workflow for the sol-gel process.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. tamson-instruments.com [tamson-instruments.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. store.astm.org [store.astm.org]

- 6. ucc.ie [ucc.ie]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. delltech.com [delltech.com]

- 10. ASTM D445 - eralytics [eralytics.com]

- 11. ppapco.ir [ppapco.ir]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 14. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to Ethyl Silicate (CAS No. 11099-06-2): Properties, Mechanisms, and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 11099-06-2, commonly known as ethyl polysilicate or ethyl silicate. This document details its physicochemical properties, synthesis, and multifaceted industrial applications, with a focus on its role as a binder and crosslinking agent. The core of its functionality, the hydrolysis and condensation mechanism, is elucidated. Detailed experimental protocols for its synthesis and key applications in sol-gel processes, investment casting, and protective coatings are provided to facilitate practical implementation in research and industrial settings.

Chemical Identity and Physicochemical Properties

Ethyl silicate with CAS number 11099-06-2 is not a single compound but a mixture of monomeric tetraethyl orthosilicate (TEOS) and its oligomeric forms (polysilicates).[1][2] These are condensation products resulting from the incomplete hydrolysis of TEOS.[1] Commercially, it is often available in grades such as Ethyl Silicate 32 or Ethyl Silicate 40, where the number indicates the approximate silica (SiO₂) content by mass.[1][3]

General Properties

The general physicochemical properties of common grades of ethyl silicate are summarized in the table below. It is important to note that specific values can vary between suppliers and the degree of polymerization.

| Property | Value | References |

| Appearance | Colorless transparent liquid | [1][4][5] |

| Odor | Special, amine-like, or foul smell | [2][6][7] |

| Solubility | Soluble in most organic solvents; insoluble in water | [4][7] |

Quantitative Physicochemical Data

The following table presents quantitative data for different grades of ethyl silicate. These variations primarily stem from the different distributions of monomeric and polymeric species.

| Parameter | Ethyl Silicate (General) | Ethyl Silicate 32 | Ethyl Silicate 40 |

| CAS Number | 11099-06-2 | 11099-06-2 | 11099-06-2 |

| Silica (SiO₂) Content | - | 32% | 40-42%[3][4][8] |

| Boiling Point | 160 °C (at 760 mmHg)[2][5][9] | N/A | 160 °C (at 760 mmHg)[3][10] |

| Flash Point | 38 °C[1][2][5] | 38 °C[1] | 62 °C[3][10] |

| Density (at 25 °C) | 0.96 g/cm³[1][2][5] | 0.96 g/cm³[1] | 1.05-1.07 g/cm³[3][10] |

| Vapor Pressure | 1.33 hPa (at 20 °C)[2][5][9] | - | - |

| Refractive Index (at 25 °C) | N/A | N/A | 1.397[3][10] |

| Viscosity (at 20 °C) | - | - | 5 cps[3][10] |

Core Mechanism: Hydrolysis and Condensation

Ethyl silicate itself is not a binder. Its utility stems from its ability to undergo hydrolysis and condensation reactions to form a rigid, three-dimensional silica (SiO₂) network. This process is the foundation of its application in coatings, casting, and sol-gel synthesis.[6]

The reaction proceeds in two main stages:

-

Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol groups (Si-OH) react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si).

The overall reaction can be simplified as: Si(OC₂H₅)₄ + 2H₂O → SiO₂ + 4C₂H₅OH

The pH of the reaction medium significantly influences the kinetics of these reactions and the structure of the resulting silica network. Acid-catalyzed hydrolysis is generally rapid, leading to weakly branched polymers, while base-catalyzed hydrolysis is slower and results in more highly cross-linked, particulate structures.[8]

Caption: Hydrolysis and condensation of ethyl silicate.

Industrial Applications and Uses

Ethyl silicate's ability to form a stable silica network makes it a valuable material in numerous industrial sectors.[1][3][5]

-

Paints and Coatings: It serves as a binder for zinc-rich, anti-corrosive primers, providing excellent heat and chemical resistance.[3][5][8] The resulting inorganic zinc silicate coating offers cathodic protection to steel substrates.[9][11]

-

Precision and Investment Casting: Used as a binder for refractory materials (e.g., zircon, alumina) to create ceramic shell molds.[5][7][12] These molds are crucial for producing high-precision metal castings with complex geometries.[7]

-

Building Materials: Impregnates concrete to reduce porosity and acts as a binder in the manufacture of acid-proof cement.[1]

-

Sol-Gel Process: A primary precursor for the synthesis of silica gels, aerogels, and other advanced ceramic materials.[1][3][13]

-

Electronics: Used as an insulating material and in the production of silica films on semiconductor chips.[2][14]

-

Crosslinking Agent: Acts as a crosslinker for room-temperature-vulcanizing (RTV) silicone rubbers.[3][5][8]

-

Other Uses: Includes applications in the textile industry for shrink-proofing fabrics, in the glass industry for anti-reflection coatings, and in dentistry for impression materials.[1][3]

Experimental Protocols

Synthesis of Ethyl Silicate from Silicon Tetrachloride

This protocol describes a common industrial method for producing ethyl silicate.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Reactor with stirring, heating, and reflux capabilities

-

Distillation column

Procedure:

-

Charge the reactor with a predetermined amount of silicon tetrachloride.[15]

-

Gradually add anhydrous ethanol to the reactor while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.[5][15] The reaction is: SiCl₄ + 4C₂H₅OH → Si(OC₂H₅)₄ + 4HCl.[6]

-

After the addition is complete, slowly heat the mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion.[5]

-

The hydrogen chloride (HCl) gas produced during the reaction is typically absorbed in water to produce hydrochloric acid as a by-product.[5]

-

After reflux, heat the mixture to distill off any unreacted ethanol.[5]

-

The crude ethyl silicate product is then purified by fractional distillation, collecting the fraction boiling between 160-180 °C.[5]

-

The final product may be treated with activated carbon for decolorization before final filtration.[5]

Preparation of a Silica Gel via the Sol-Gel Method

This protocol outlines a typical acid-catalyzed sol-gel process using ethyl silicate.

Materials:

-

Ethyl Silicate 40

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium Hydroxide (NH₄OH) as a catalyst

-

Magnetic stirrer and flask

Procedure:

-

In a flask, mix Ethyl Silicate 40 and ethanol. The ethanol acts as a co-solvent to create a homogeneous solution with water.

-

In a separate beaker, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl).[2] For a base-catalyzed process, an ammonium hydroxide solution can be used.[2]

-

While vigorously stirring the ethyl silicate/ethanol mixture, slowly add the catalyst solution.

-

Continue stirring the mixture. The solution (the "sol") will remain clear initially as hydrolysis and condensation begin.

-

Pour the sol into a mold or container and seal it to prevent rapid evaporation of the solvent.

-

Allow the sol to age. Over time (hours to days, depending on conditions), the viscosity will increase until a rigid, porous network (the "gel") is formed.[2]

-

The wet gel (alcogel) can then be dried under controlled conditions to produce a xerogel or under supercritical conditions to produce an aerogel.

Application in Investment Casting Shell Building

This protocol describes the use of ethyl silicate as a binder to create a ceramic shell for investment casting.

Materials:

-

Hydrolyzed ethyl silicate binder

-

Fine refractory powder (e.g., zircon flour) for the primary coat

-

Coarser refractory stucco for backup coats

-

Wax pattern assembly

Procedure:

-

Primary Coat: Dip the clean wax pattern assembly into a ceramic slurry composed of the hydrolyzed ethyl silicate binder and fine refractory powder.[7]

-

Stuccoing: Immediately after dipping, cover the wet surface with fine ceramic stucco. This creates the first layer, which will capture the fine details of the final cast part.[7]

-

Drying: Allow the first layer to dry completely in a controlled environment (typically 20-25°C and 50-70% relative humidity) for 4-8 hours. During this time, the ethyl silicate continues to hydrolyze and condense, hardening the shell.[7]

-

Backup Coats: Repeat the dipping, stuccoing, and drying process 5 to 8 more times, using progressively coarser refractory materials for the backup coats. These layers build the strength of the shell.[7]

-

Dewaxing: Once the shell has reached the desired thickness and is fully cured, the wax pattern is melted out in an autoclave or furnace, leaving a hollow ceramic mold ready for metal pouring.

Caption: Investment casting shell building workflow.

Safety and Handling

Ethyl silicate is a flammable liquid and vapor.[6][15] It can cause serious eye irritation and may cause respiratory irritation.[6][15]

-

Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[15] Ground and bond containers when transferring material. Use non-sparking tools.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing.[15][16] If exposure limits are exceeded, use a suitable respirator.

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[5][15] The material is moisture-sensitive, and containers should be carefully resealed.[17]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] For skin contact, wash with soap and water. If inhaled, move to fresh air.[15] Seek medical attention if irritation persists.

Conclusion

Ethyl silicate (CAS No. 11099-06-2) is a versatile chemical precursor whose utility is derived from its controlled hydrolysis and condensation to form a stable, inorganic silica network. This property has led to its widespread adoption in high-performance coatings, precision casting, and advanced materials synthesis. A thorough understanding of its reaction mechanisms and handling requirements is essential for its effective and safe application in both research and industrial contexts. The protocols and data presented in this guide offer a foundational resource for professionals working with this important compound.

References

- 1. Ethyl silicate synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. arches.union.edu:443 [arches.union.edu:443]

- 5. CN104250259A - Preparation method of ethyl silicate - Google Patents [patents.google.com]

- 6. Ethyl silicate [ducthep.vn]

- 7. sukeleshi.co [sukeleshi.co]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. shakibapaint.com [shakibapaint.com]

- 10. amazoniainvestiga.info [amazoniainvestiga.info]

- 11. adulisplc.com [adulisplc.com]

- 12. jntuhceh.ac.in [jntuhceh.ac.in]

- 13. nbinno.com [nbinno.com]

- 14. Inorganic Zinc Rich Coating [anukedia.tripod.com]

- 15. US4393230A - Method of preparing ethyl silicate - Google Patents [patents.google.com]

- 16. bhel.com [bhel.com]

- 17. perso.univ-lemans.fr [perso.univ-lemans.fr]

The Pivotal Role of Ethyl Silicate in Sol-Gel Chemistry: A Technical Guide for Scientific Professionals

An in-depth exploration of the fundamental chemistry, experimental control, and biomedical applications of ethyl silicate-derived materials, tailored for researchers, scientists, and drug development professionals.

Ethyl silicate, most commonly tetraethyl orthosilicate (TEOS), stands as a cornerstone precursor in the field of sol-gel chemistry. Its versatile and controllable reactivity allows for the synthesis of a wide array of silica-based materials with tunable properties, making it indispensable in advanced applications ranging from high-performance coatings to sophisticated drug delivery systems and tissue engineering scaffolds. This technical guide delves into the core principles of ethyl silicate's function in sol-gel processes, providing detailed experimental insights and highlighting its significance in the biomedical and pharmaceutical sciences.

The Core Chemistry: From Sol to Gel

The sol-gel process, at its heart, is a wet-chemical technique for fabricating inorganic or hybrid organic-inorganic materials. When using ethyl silicate, the process is fundamentally governed by two sequential reactions: hydrolysis and condensation.[1][2]

Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of the ethyl silicate monomer are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base.

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH[3]

Condensation: The newly formed silanol groups (Si-OH) are highly reactive and subsequently undergo condensation reactions to form siloxane bridges (Si-O-Si). This process releases water or ethanol and leads to the gradual formation of a three-dimensional silica network.[2]

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

As condensation continues, the sol, a colloidal suspension of silica particles, evolves into a gel, which is a continuous solid network encapsulating the remaining liquid phase.[4] The final properties of the gel are intricately linked to the kinetics of these initial reactions.

Visualizing the Sol-Gel Transformation

The progression from ethyl silicate monomer to a cross-linked silica network is a foundational concept in sol-gel chemistry.

Controlling the Reaction: Key Experimental Parameters

The ability to precisely control the structure and properties of the final silica material is a key advantage of the sol-gel method. This control is exerted by manipulating various reaction parameters that influence the rates of hydrolysis and condensation.

The Role of Catalysts and pH

The pH of the reaction medium is a critical determinant of the sol-gel kinetics and the resulting gel structure.[5][6]

-

Acid Catalysis (pH < 7): Under acidic conditions, the hydrolysis reaction is rapid, while the condensation rate is comparatively slow. This leads to the formation of linear or weakly branched polymer chains, which entangle to form a gel. The resulting gels are typically microporous and have a higher density.[5]

-

Base Catalysis (pH > 7): In basic media, the condensation reaction is faster than hydrolysis. This promotes the formation of highly branched clusters that grow and link together, resulting in a more particulate and open gel structure with larger pores.[2]

The Influence of Water-to-Silicate Ratio

The molar ratio of water to ethyl silicate (R) significantly impacts the completeness of the hydrolysis reaction and the final material properties. A higher R value generally leads to a more complete hydrolysis, resulting in a higher density of silanol groups and a more cross-linked network. This, in turn, affects the surface area and pore volume of the dried gel (xerogel).[7][8]

Impact of Precursor Concentration

The concentration of ethyl silicate in the solvent also plays a crucial role. Higher TEOS concentrations generally lead to an increase in the size of the resulting silica nanoparticles due to the greater availability of monomeric species for particle growth.[1][9] However, at very high concentrations, this can also lead to increased aggregation.[1]

Quantitative Impact of Synthesis Parameters

The following tables summarize the quantitative effects of key parameters on the properties of ethyl silicate-derived silica materials, based on data from various studies.

| Parameter | Condition | Effect on Particle Size | Reference |

| TEOS Concentration | Low (e.g., 0.05 M) | Smaller, well-dispersed nanoparticles (~50 nm) | [1] |

| High | Larger, more aggregated particles | [1][9] | |

| Water:TEOS Ratio (R) | Low (sub-stoichiometric) | Formation of aggregated structures, high surface area | [10] |

| High (>40 wt% water) | Formation of aggregated structures | [10] | |

| Intermediate | Formation of discrete particles, size dependent on R | [10] | |

| Catalyst (Ammonia) Conc. | Increasing Concentration | Increased particle size | [9][11] |

| Solvent (Ethanol) Conc. | Increasing Concentration | Initially larger, then smaller particle size | [12] |

Table 1: Influence of Reaction Parameters on Silica Nanoparticle Size.

| Parameter | Condition | Effect on Surface Area & Pore Volume | Reference |

| Water:TEOS Ratio (R) | Higher R value | Higher BET surface area and total pore volume | [7] |

| TEOS Concentration | Increasing from low to high | Sharp decrease in specific surface area and pore volume | [13] |

| pH of Gelation | Near neutral (pH ~7-7.7) | Maximum surface area and pore volume | [13] |

Table 2: Influence of Reaction Parameters on Textural Properties of Silica Gels.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of common ethyl silicate-derived materials relevant to biomedical and pharmaceutical research.

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes a typical synthesis of monodisperse silica nanoparticles.[1][14]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide (28-30%)

Procedure:

-

Prepare a reaction mixture by combining ethanol and deionized water in a flask with continuous stirring.

-

Add ammonium hydroxide to the mixture to achieve the desired catalytic conditions (typically resulting in a pH of 10-11).

-

Introduce a specific volume of TEOS to the solution while maintaining vigorous stirring.

-

Allow the reaction to proceed for a set duration (e.g., 2-12 hours) at room temperature. The solution will become turbid as nanoparticles form.

-

Collect the nanoparticles by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Dry the resulting white powder under vacuum or in an oven at a moderate temperature (e.g., 60-80°C).

Preparation of Bioactive Glass (58S Composition)

This protocol outlines the sol-gel synthesis of 58S bioactive glass (58% SiO₂, 38% CaO, 4% P₂O₅ mol%).[15]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Triethyl phosphate (TEP)

-

Calcium nitrate tetrahydrate

-

Ethanol

-

Deionized water

-

Nitric acid (0.1 M)

Procedure:

-

Acidify a 1:1 mixture of ethanol and deionized water to pH 2 with nitric acid.

-

Stir the solution in a water bath at 30°C for 10 minutes.

-

Add TEOS to the solution and stir for 35 minutes.

-

Sequentially add TEP and calcium nitrate powder, allowing 40 minutes of stirring after the addition of the calcium precursor.

-

Stir the final solution until a transparent sol is obtained.

-

Age the sol at a controlled temperature (e.g., 60-70°C) for a period of time (e.g., 100 hours) until a gel is formed.

-

Dry the gel (e.g., at 120°C) and then calcinate at a high temperature (e.g., 575°C) to obtain the final bioactive glass powder.

A Typical Experimental Workflow

The following diagram illustrates a generalized workflow for the sol-gel synthesis of silica-based materials for drug delivery applications.

Applications in Drug Delivery and Development

The unique properties of ethyl silicate-derived materials, such as high surface area, tunable pore size, and biocompatibility, make them excellent candidates for advanced drug delivery systems.[14][16]

Controlled Release Mechanisms

Drugs can be loaded into the silica matrix either by being added during the sol-gel process (in-situ) or by impregnating the pre-formed porous material.[17] The release of the therapeutic agent is then governed by diffusion through the porous network of the silica matrix.[18] The release kinetics can be tailored by modifying the pore structure, particle size, and surface chemistry of the material. For instance, a denser matrix with smaller pores will generally result in a slower, more sustained release profile.[18][19]

Drug Release Profiles from TEOS-Based Matrices

The following table presents representative data on the release of various drugs from silica-based matrices synthesized via the sol-gel method.

| Drug | Matrix Type | Synthesis Method | Release Conditions | Cumulative Release (%) | Time | Reference |

| Paracetamol | Silica Xerogel (R=4) | One-step, acid-catalyzed | pH 7.4 buffer | ~60% | 3 hours | [18] |

| ~80% | 200 hours | [18] | ||||

| Diclofenac Diethylamine | Silica Xerogel | Two-step (acid/base) | Phosphate buffer | Lower than one-step base | - | [15][19] |

| Ibuprofen | Silica Xerogel | Two-step (acid/base) | Phosphate buffer | Lower than Diclofenac | - | [15][19] |

| Fluorescein (model) | TEOS-based Hydrogel | Two-step (acid/base) | PBS, 37°C | ~35% (encapsulated) | 7 days | [5] |

| ~80% (entrapped) | 7 days | [5] | ||||

| Ketoprofen | Silica Xerogel (5 wt%) | One-step, acid-catalyzed | PBS, 37°C | Slower, controlled release | - | [20] |

| Silica Xerogel (15 wt%) | One-step, acid-catalyzed | PBS, 37°C | High initial burst release | 30 mins | [20] |

Table 3: Examples of Drug Release Kinetics from Ethyl Silicate-Derived Materials.

Biocompatibility and Cellular Interactions

For applications in drug development and tissue engineering, the interaction of ethyl silicate-derived materials with biological systems is of paramount importance. Amorphous silica nanoparticles are generally considered to have good biocompatibility.[16] However, their interaction with cells is a complex process that can influence cellular behavior.

Cellular Uptake and Response

Amorphous silica nanoparticles can be internalized by cells through various mechanisms, including passive uptake resulting from adhesive interactions with the cell membrane.[11][21] Once inside the cell, these nanoparticles are typically found in the cytoplasm and not within the nucleus.[11] The cellular response to silica nanoparticles can include the generation of reactive oxygen species (ROS) and, at high concentrations, may lead to cytotoxicity.[14]

Bioactivity and Stimulation of Signaling Pathways

In the context of bioactive glasses derived from ethyl silicate, the material is designed to degrade in a controlled manner upon implantation, releasing biologically active ions, such as silicate (Si⁴⁺) and calcium (Ca²⁺) ions.[22][23] These released ions can directly influence cellular signaling pathways critical for tissue regeneration.

Notably, silicate ions have been shown to play a significant role in stimulating the proliferation and differentiation of bone marrow stromal cells.[24] Studies have demonstrated that silicate ions can activate key signaling pathways involved in osteogenesis, such as the WNT and Sonic Hedgehog (SHH) pathways.[7][24][25]

Silicate Ion-Mediated Osteogenic Signaling

The dissolution of TEOS-derived bioactive glass creates a microenvironment rich in silicate ions. These ions can then modulate cellular behavior, promoting bone formation.

This activation of the WNT and SHH pathways leads to the upregulation of bone-related genes, such as osteocalcin (OCN), osteopontin (OPN), and alkaline phosphatase (ALP), ultimately promoting the differentiation of stem cells into bone-forming osteoblasts.[24][25]

Conclusion

Ethyl silicate is a remarkably versatile precursor in sol-gel chemistry, offering a robust platform for the synthesis of advanced silica-based materials. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental hydrolysis and condensation reactions, coupled with precise control over experimental parameters, opens the door to creating materials with tailored properties for a multitude of applications. From the controlled release of therapeutics to the development of bioactive scaffolds that actively promote tissue regeneration through the modulation of cellular signaling pathways, the continued exploration of ethyl silicate in sol-gel science promises to drive significant innovations in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sanfanchem.com [sanfanchem.com]

- 5. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Method to Determine Diffusion Coefficients in Soft Hydrogels for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cellular Uptake of Silica and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]

- 11. Mechanism of cellular uptake of genotoxic silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Understanding the impact of silica nanoparticles in cancer cells through physicochemical and biomolecular characterizations - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00084F [pubs.rsc.org]

- 14. Understanding the mechanisms of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Biocompatible Supramolecular Mesoporous Silica Nanoparticles as the Next-Generation Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sol-Gel Silica Matrix as Reservoir for Controlled Release of Paracetamol: Characterization and Kinetic Analysis [scirp.org]

- 19. Preparation and characterization of silica xerogels as carriers for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iris.unict.it [iris.unict.it]

- 21. Mechanism of cellular uptake of genotoxic silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. synthera.in [synthera.in]

- 23. synthera.in [synthera.in]

- 24. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Ethyl Silicate 28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of Ethyl Silicate 28 (a mixture of ethyl polysilicates with a silica content of approximately 28% SiO₂). The document details the reaction mechanisms, kinetics, influencing factors, and key experimental protocols for characterization, tailored for professionals in research and development.

Core Concepts: Hydrolysis and Condensation

The transformation of ethyl silicate from a liquid precursor to a solid silica network is a two-stage process involving hydrolysis and condensation.

Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction produces ethanol as a byproduct. The overall hydrolysis reaction for tetraethyl orthosilicate (TEOS), a primary component of ethyl silicate, can be represented as:

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH[1]

Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si). This process releases either water or ethanol and leads to the formation of a cross-linked, three-dimensional silica network.

There are two primary condensation pathways:

-

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: ≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

The relative rates of hydrolysis and condensation are critical in determining the final structure and properties of the resulting silica material.

Kinetics of Hydrolysis

The rate of hydrolysis is significantly influenced by the reaction conditions, particularly the pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the hydrolysis reaction is generally considered to be the rate-determining step.[1] The reaction is second order with respect to water and ethyl silicate, and the rate is directly proportional to the acid concentration.[1] The proposed mechanism involves the protonation of an ethoxy group, making it a better leaving group for nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic media (pH > 7), the hydrolysis rate is proportional to the concentration of the base.[1] The reaction is typically first order with respect to ethyl silicate.[1] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. At higher concentrations of ethyl silicate, the reaction kinetics can become more complex.[1]

Factors Influencing the Hydrolysis of Ethyl Silicate 28

Several factors can be manipulated to control the rate and extent of hydrolysis and the subsequent condensation reactions.

| Factor | Effect on Hydrolysis Rate | Notes |

| Water Concentration | Increased water concentration generally increases the hydrolysis rate. | Follows the law of mass action. Excessive water can lead to rapid gelation.[1] |

| Temperature | Higher temperatures accelerate the hydrolysis reaction. | Increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.[1] |

| pH | The hydrolysis rate is minimized around pH 7 and increases under both acidic and basic conditions. | Acidic conditions favor hydrolysis over condensation, leading to more linear or randomly branched polymers. Basic conditions promote condensation, resulting in more highly branched, particulate structures. |

| Catalysts | Acids (e.g., HCl, H₂SO₄) and bases (e.g., NH₄OH, NaOH) significantly accelerate the hydrolysis rate.[1] | Acid catalysts protonate ethoxy groups, while base catalysts provide hydroxide ions for nucleophilic attack.[1] |

| Solvent | The choice of solvent affects the solubility and interaction of reactants. | Polar solvents like ethanol can enhance the miscibility of ethyl silicate and water, promoting the reaction.[1] |

Experimental Protocols

Precise monitoring of the hydrolysis process is crucial for controlling the properties of the final material. Below are detailed methodologies for key analytical techniques.

Monitoring Hydrolysis by ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is a powerful technique for identifying and quantifying the various silicate species present during the hydrolysis and condensation reactions.

Methodology:

-

Sample Preparation:

-

In a glass container, mix Ethyl Silicate 28 and absolute ethanol with continuous stirring.

-

Add the required volume of water dropwise.

-

Initiate the reaction by adding the acid or base catalyst to achieve the desired concentration.

-

Maintain the reaction at a constant temperature using an oven or water bath with orbital stirring.

-

-

NMR Analysis:

-

At predetermined time intervals, withdraw an aliquot (e.g., 400 µL) of the reaction mixture.

-

Transfer the aliquot to an NMR tube for analysis.

-

Acquire ²⁹Si NMR spectra. The chemical shifts will indicate the different silicon species (e.g., unreacted TEOS, partially hydrolyzed species, and condensed oligomers).

-

-

Data Interpretation:

-

The concentration of the precursor will decrease exponentially over time.

-

Intermediate hydrolyzed species will show characteristic curves of sequential reactions.

-

The chemical shift of the ²⁹Si nucleus provides information about the electronic density around the silicon atom and the inductive effects of the substituents.

-

Determination of Water Consumption by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample, which can be used to monitor the progress of the hydrolysis reaction.

Methodology:

-

Instrument Setup:

-

Prepare the Karl Fischer titrator with the appropriate solvent (e.g., methanol).

-

Neutralize the solvent with the Karl Fischer reagent to the electrometric endpoint.

-

-

Sample Analysis:

-

At specific time points during the hydrolysis reaction, extract a precisely weighed aliquot of the reaction mixture.

-

Inject the aliquot into the titration vessel.

-

Stir the solution for a set period (e.g., 1 minute) to allow for complete reaction of the water.

-

Titrate the solution with the Karl Fischer reagent to the electrometric endpoint.

-

Record the volume of reagent consumed.

-

-

Calculation:

-

The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent.

-

A decrease in water content over time indicates the progress of the hydrolysis reaction.

-

Visualizing the Hydrolysis and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for studying the hydrolysis of ethyl silicate.

Caption: Hydrolysis and Condensation Pathway of Ethyl Silicate.

Caption: General Experimental Workflow for Studying Hydrolysis.

References

An In-depth Technical Guide to Ethyl Silicate: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information and handling precautions for ethyl silicate. The information is compiled from various safety data sheets (SDS) and chemical safety resources to ensure a thorough understanding for professionals working with this chemical.

Chemical Identification and Properties

Ethyl silicate, also known as tetraethyl orthosilicate (TEOS), is a colorless liquid with a mild, sweet, or alcohol-like odor.[1][2] It is primarily used in the manufacturing of heat and chemical-resistant coatings, as a binder in precision casting, and in the synthesis of other organic silicon compounds.[3][4]

Table 1: Physical and Chemical Properties of Ethyl Silicate

| Property | Value | Source(s) |

| Molecular Formula | C8H20O4Si | [5][6] |

| Molecular Weight | 208.3 g/mol | [7][8] |

| Appearance | Colorless transparent liquid | [5][9] |

| Odor | Sharp, alcohol-like | [1] |

| Boiling Point | 166.5 °C to 169°C | [3][7][10] |

| Melting/Freezing Point | -77 °C to -121.9°F | [3][11] |

| Flash Point | 37 °C to 125°F (Open Cup) | [7][12] |

| Specific Gravity | 0.933 g/mL at 20 °C | [3][7] |

| Vapor Pressure | <1 mmHg at 20 °C | [2] |

| Vapor Density | 7.2 (vs air) | [2][4] |

| Solubility | Soluble in alcohol, ether, and other organic solvents; reacts with water.[3][4] | |

| Autoignition Temperature | 230 °C | [2] |

| Explosive Limits | 1.3% - 23% (V) | [11] |

Hazard Identification and Classification

Ethyl silicate is classified as a flammable liquid and can cause serious eye irritation.[13] It may also be harmful if inhaled and can cause respiratory irritation.[10][12]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[13] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation.[12][13] |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled.[12] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[12] |

Signal Word: Warning[13]

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation mark (GHS07)

Health Effects and First Aid Measures

Exposure to ethyl silicate can occur through inhalation, skin contact, eye contact, and ingestion.

Table 3: Health Hazards and First Aid

| Exposure Route | Health Effects | First Aid Measures |

| Inhalation | Irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[14] Higher exposures can lead to pulmonary edema.[14] May also affect the nervous system, causing tremors, dizziness, and unconsciousness.[14] | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][10] |

| Skin Contact | Can cause severe irritation and burns.[14] Repeated contact can lead to drying and cracking of the skin.[14] | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[5][13] Consult a doctor if irritation persists.[13] |

| Eye Contact | Causes serious eye irritation and can lead to severe burns.[13][14] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][13] |

| Ingestion | May cause nausea, vomiting, and cramps.[11] | Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[5][13] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with ethyl silicate.

Handling:

-

Handle in a well-ventilated area.[13]

-

Wear appropriate personal protective equipment (PPE).[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][13]

-

Use non-sparking tools and explosion-proof equipment.[5][13]

-

Ground and bond containers and receiving equipment to prevent static discharges.[5][13]

-